(R)-3-Methylbutan-2-amine hydrochloride
Overview
Description
(R)-3-Methylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H14ClN and its molecular weight is 123.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bio-Based Chemical Production : A study by Verduyckt, Coeck, and Vos (2017) in "ACS Sustainable Chemistry & Engineering" demonstrates the use of Ru-catalyzed hydrogenation-decarbonylation of amino acids, including compounds like “(R)-3-Methylbutan-2-amine hydrochloride,” to produce stable, bio-based chemicals. This process has potential applications in bio-based fuels and energy generation (Verduyckt, Coeck, & Vos, 2017).
Chemoenzymatic Synthesis : Andruszkiewicz, Barrett, and Silverman (1990) in both "ChemInform" and "Synthetic Communications" detail a high-yield chemoenzymatic method for synthesizing (R)- and (S)-4-amino-3-methylbutanoic acids from dimethyl 3-methylglutarate using pig liver esterase. This method is notable for its enantioselective approach (Andruszkiewicz, Barrett, & Silverman, 1990).
Non-Destructive Amine Detection : In the context of food safety, Bueno et al. (2015) in "RSC Advances" developed a plastic-based analytical device using cellulose acetate membranes and pH indicators. This device effectively discriminates between different types of amines, potentially aiding in non-destructive amine detection and early warning of foodborne pathogens (Bueno et al., 2015).
Pharmaceutical Synthesis : A study by Barmore, Logan, and Vanwagenen (1998) in "Tetrahedron Letters" developed a procedure for preparing secondary and tertiary amines from nitriles, leading to the preparation of NPS R-568 hydrochloride, a potent calcium receptor agonist. This illustrates the pharmaceutical applications of such chemical processes (Barmore, Logan, & Vanwagenen, 1998).
Novel Material Development : Feher and Wyndham (1998) in "Chemical Communications" synthesized amine and ester-substituted silsesquioxanes, which were then used as cores for starburst dendrimers. This research has implications for the development of novel materials (Feher & Wyndham, 1998).
Properties
IUPAC Name |
(2R)-3-methylbutan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBXILUTBVQOQ-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-52-5 | |
Record name | 2-Butanamine, 3-methyl-, hydrochloride (1:1), (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31519-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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